4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide
Description
4-[(4-tert-Butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is a synthetic benzamide derivative characterized by two key structural motifs: a 4-tert-butylbenzenesulfonamido methyl group and an N-(oxolan-2-yl)methyl substituent.
This compound belongs to a class of sulfonamide-containing benzamides, which are often explored for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-23(2,3)19-10-12-21(13-11-19)30(27,28)25-15-17-6-8-18(9-7-17)22(26)24-16-20-5-4-14-29-20/h6-13,20,25H,4-5,14-16H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNYKRMDNPPLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Attachment of the oxolane group: The oxolane group can be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.
Coupling with benzamide: The final step involves coupling the sulfonamide-oxolane intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or oxolane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The oxolane group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide with structurally or functionally related compounds:
Key Comparative Insights
Lipophilicity and Solubility: The tert-butyl and sulfonamido groups in the target compound increase lipophilicity compared to simpler benzamides (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) . However, the oxolane moiety may counterbalance this by enhancing water solubility, as seen in 4-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide . In contrast, analogs like N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide exhibit higher polarity due to the pyridinyl linker and trifluoromethyl group .
Azide-functionalized sulfonamides (e.g., N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide) prioritize synthetic utility over direct bioactivity .
Synthetic Challenges: The target compound’s sulfonamido-methyl group requires precise coupling reactions, similar to methods used for N-(2-nitrophenyl)-4-bromo-benzamide . Introducing the oxolane group may involve nucleophilic substitution or amide bond formation, as demonstrated in the synthesis of (oxolan-2-yl)(piperazin-1-yl)methanone .
Biological Activity
The compound 4-[(4-tert-butylbenzenesulfonamido)methyl]-N-[(oxolan-2-yl)methyl]benzamide is a synthetic organic molecule that exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 350.43 g/mol
- SMILES Notation : CC(C)(C)Cc1ccc(cc1)S(=O)(=O)NCC2CCCO2
This compound features a benzamide core with a tert-butyl group and a sulfonamide moiety, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit antimicrobial properties. A study on sulfonamide derivatives demonstrated their efficacy against various bacterial strains, suggesting that this compound may also possess similar antimicrobial effects. The mechanism often involves inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.
Anticancer Potential
Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties. The benzamide structure is often associated with the inhibition of cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, the sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in pH regulation and fluid balance in tissues. This inhibition could be relevant in treating conditions like glaucoma or edema.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of sulfonamide derivatives.
- Methodology : Disk diffusion method against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay conducted on HeLa and MCF-7 cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective cell growth inhibition.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibition effect on carbonic anhydrase.
- Methodology : Enzyme activity assay using purified carbonic anhydrase.
- Results : The compound inhibited enzyme activity significantly, suggesting potential therapeutic applications in conditions requiring enzyme modulation.
Data Summary
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition against S. aureus and E. coli |
| Anticancer | MTT assay | Dose-dependent cytotoxicity in HeLa and MCF-7 cells |
| Enzyme Inhibition | Enzyme activity assay | Significant inhibition of carbonic anhydrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
